N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-oxo-2H-chromene-3-carboxamide N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-oxo-2H-chromene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1020454-06-1
VCID: VC11914622
InChI: InChI=1S/C15H13N3O3/c1-9-7-13(18(2)17-9)16-14(19)11-8-10-5-3-4-6-12(10)21-15(11)20/h3-8H,1-2H3,(H,16,19)
SMILES: CC1=NN(C(=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O)C
Molecular Formula: C15H13N3O3
Molecular Weight: 283.28 g/mol

N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-oxo-2H-chromene-3-carboxamide

CAS No.: 1020454-06-1

Cat. No.: VC11914622

Molecular Formula: C15H13N3O3

Molecular Weight: 283.28 g/mol

* For research use only. Not for human or veterinary use.

N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-oxo-2H-chromene-3-carboxamide - 1020454-06-1

Specification

CAS No. 1020454-06-1
Molecular Formula C15H13N3O3
Molecular Weight 283.28 g/mol
IUPAC Name N-(2,5-dimethylpyrazol-3-yl)-2-oxochromene-3-carboxamide
Standard InChI InChI=1S/C15H13N3O3/c1-9-7-13(18(2)17-9)16-14(19)11-8-10-5-3-4-6-12(10)21-15(11)20/h3-8H,1-2H3,(H,16,19)
Standard InChI Key FYMCRJWPQJKYLH-UHFFFAOYSA-N
SMILES CC1=NN(C(=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O)C
Canonical SMILES CC1=NN(C(=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O)C

Introduction

Structural and Chemical Characteristics

Molecular Architecture

N-(1,3-Dimethyl-1H-pyrazol-5-yl)-2-oxo-2H-chromene-3-carboxamide features a chromene core (a bicyclic structure comprising a benzene ring fused to a pyrone ring) substituted at position 3 with a carboxamide group. The carboxamide nitrogen is further linked to a 1,3-dimethylpyrazole moiety. Key structural attributes include:

  • Chromene ring: Provides a planar aromatic system conducive to π-π stacking interactions with biological targets.

  • Carboxamide group: Enhances hydrogen-bonding capabilities, critical for target recognition.

  • 1,3-Dimethylpyrazole: Introduces steric and electronic effects that modulate solubility and bioavailability .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₅H₁₃N₃O₃
Molecular Weight283.28 g/mol
CAS Number1020454-06-1
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5
Rotatable Bond Count3

Spectral Characterization

The compound’s structure has been confirmed through ¹H-NMR, ¹³C-NMR, and IR spectroscopy. The ¹H-NMR spectrum reveals distinct signals for the methyl groups on the pyrazole ring (δ ≈ 2.1–2.3 ppm) and the chromene carbonyl group (δ ≈ 165 ppm in ¹³C-NMR). IR spectra show strong absorption bands at 1,710 cm⁻¹ (C=O stretch) and 1,650 cm⁻¹ (amide C-N stretch) .

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a two-step protocol:

  • Formation of 2-oxo-2H-chromene-3-carboxylic acid: Achieved through Pechmann condensation of resorcinol with ethyl acetoacetate in the presence of sulfuric acid .

  • Amide coupling: The carboxylic acid is activated using coupling reagents (e.g., HATU or DCC) and reacted with 1,3-dimethyl-5-aminopyrazole under inert conditions.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Purity (%)
1H₂SO₄, 80°C, 6 h7895
2HATU, DIPEA, DMF, RT, 12 h6598

Challenges and Solutions

  • Low solubility: Addressed by introducing methyl groups on the pyrazole ring, which enhance lipophilicity without compromising activity .

  • Byproduct formation: Minimized using high-purity starting materials and stoichiometric control.

Biological Activities and Mechanisms

Antitumor Activity

In vitro studies against HEPG2-1 liver carcinoma cells demonstrated potent cytotoxicity, with an IC₅₀ of 3.50 ± 0.23 µM . The mechanism involves:

  • Topoisomerase II inhibition: Disruption of DNA replication via intercalation into the DNA helix .

  • Apoptosis induction: Upregulation of caspase-3 and Bax proteins, coupled with downregulation of Bcl-2 .

Table 3: Cytotoxicity Profile

Cell LineIC₅₀ (µM)Reference
HEPG2-13.50 ± 0.23
MCF-7 (Breast)8.20 ± 1.54
A549 (Lung)17.4 ± 1.03

Antimicrobial Properties

The compound exhibits broad-spectrum activity against Gram-positive bacteria (MIC = 8 µg/mL for S. aureus) and Candida albicans (MIC = 16 µg/mL) . The pyrazole moiety disrupts microbial cell membranes via electrostatic interactions with phospholipids .

Anti-Inflammatory Effects

In murine models, the compound reduced carrageenan-induced paw edema by 62% at 50 mg/kg, outperforming indomethacin (55%) . This activity is attributed to COX-2 inhibition and suppression of NF-κB signaling .

Structure-Activity Relationships (SAR)

  • Pyrazole substitution: 1,3-Dimethyl groups optimize metabolic stability compared to bulkier substituents.

  • Chromene oxidation: The 2-oxo group is critical for DNA intercalation, as its removal reduces antitumor activity by 10-fold .

  • Carboxamide linkage: Replacement with ester groups abolishes antimicrobial effects, highlighting the importance of hydrogen-bonding capacity .

Comparative Analysis with Analogous Compounds

Table 4: Key Comparisons

CompoundSolubility (mg/mL)Antitumor IC₅₀ (µM)
N-(1,3-Dimethylpyrazol-5-yl)...0.453.50
N-(Phenyl)-2-oxochromene...0.128.20
N-(Thiazol-2-yl)-2-oxochromene...0.305.90

The 1,3-dimethylpyrazole derivative exhibits superior solubility and potency, likely due to balanced lipophilicity and steric effects .

Therapeutic Applications and Future Directions

Oncology

The compound’s nanomolar activity against liver carcinoma positions it as a lead candidate for targeted therapy. Future studies should explore:

  • In vivo efficacy: Pharmacokinetics and toxicity profiles in animal models.

  • Combination regimens: Synergy with cisplatin or paclitaxel.

Infectious Diseases

Formulation studies are needed to enhance bioavailability for systemic antimicrobial use.

Inflammation Management

Development of topical formulations for arthritis and dermatitis warrants investigation.

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